molecular formula C23H27BrF2O7 B13421439 [2-[(6R,8S,10S,11S,13S,14S,16R)-2-bromo-6,9-difluoro-11,16,17-trihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate CAS No. 57781-19-8

[2-[(6R,8S,10S,11S,13S,14S,16R)-2-bromo-6,9-difluoro-11,16,17-trihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

Cat. No.: B13421439
CAS No.: 57781-19-8
M. Wt: 533.4 g/mol
InChI Key: JAWWELAUBJOEOF-XZJXIWRJSA-N
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Description

2-Bromo-6beta,9-difluoro-11beta,16alpha,17,21-tetrahydroxypregna-1,4-diene-3,20-dione 21-acetate is a synthetic corticosteroid derivative. This compound is known for its potent anti-inflammatory and immunosuppressive properties. It is structurally related to other corticosteroids and is used in various pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6beta,9-difluoro-11beta,16alpha,17,21-tetrahydroxypregna-1,4-diene-3,20-dione 21-acetate involves multiple steps. The starting material is typically a corticosteroid backbone, which undergoes bromination and fluorination reactions. The hydroxyl groups are introduced through selective oxidation and reduction reactions. The final step involves acetylation to form the acetate ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. Advanced techniques such as chromatography and crystallization are used for purification .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .

Scientific Research Applications

2-Bromo-6beta,9-difluoro-11beta,16alpha,17,21-tetrahydroxypregna-1,4-diene-3,20-dione 21-acetate has several applications in scientific research:

Mechanism of Action

The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it modulates the transcription of target genes. The resulting changes in gene expression lead to anti-inflammatory and immunosuppressive effects. Key molecular targets include cytokines, adhesion molecules, and enzymes involved in the inflammatory response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-6beta,9-difluoro-11beta,16alpha,17,21-tetrahydroxypregna-1,4-diene-3,20-dione 21-acetate is unique due to its specific bromination and fluorination pattern, which enhances its potency and selectivity. The presence of multiple hydroxyl groups and the acetate ester further contribute to its distinct pharmacological profile .

Properties

CAS No.

57781-19-8

Molecular Formula

C23H27BrF2O7

Molecular Weight

533.4 g/mol

IUPAC Name

[2-[(6R,8S,10S,11S,13S,14S,16R)-2-bromo-6,9-difluoro-11,16,17-trihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

InChI

InChI=1S/C23H27BrF2O7/c1-10(27)33-9-19(31)23(32)17(29)6-11-12-4-15(25)13-5-16(28)14(24)7-20(13,2)22(12,26)18(30)8-21(11,23)3/h5,7,11-12,15,17-18,29-30,32H,4,6,8-9H2,1-3H3/t11-,12-,15+,17+,18-,20-,21-,22?,23?/m0/s1

InChI Key

JAWWELAUBJOEOF-XZJXIWRJSA-N

Isomeric SMILES

CC(=O)OCC(=O)C1([C@@H](C[C@@H]2[C@@]1(C[C@@H](C3([C@H]2C[C@H](C4=CC(=O)C(=C[C@@]43C)Br)F)F)O)C)O)O

Canonical SMILES

CC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C(=CC43C)Br)F)F)O)C)O)O

Origin of Product

United States

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